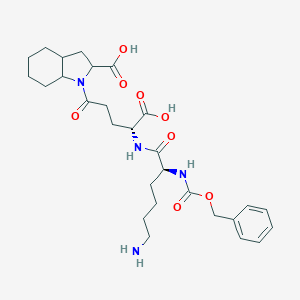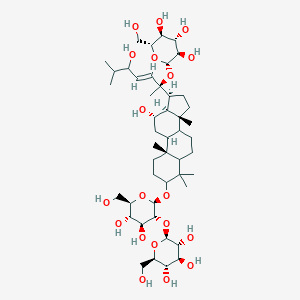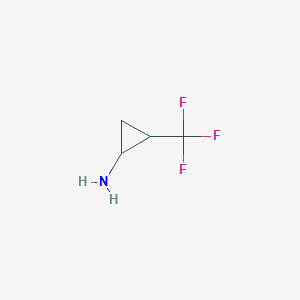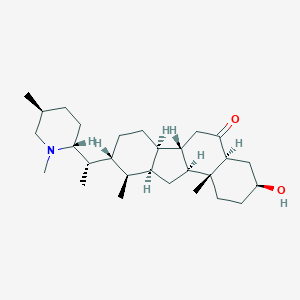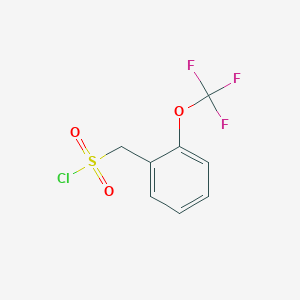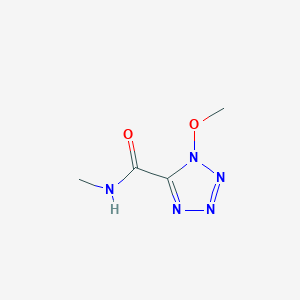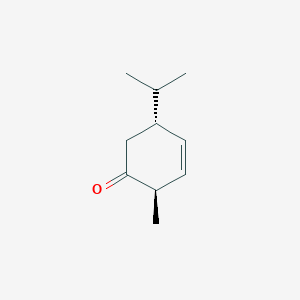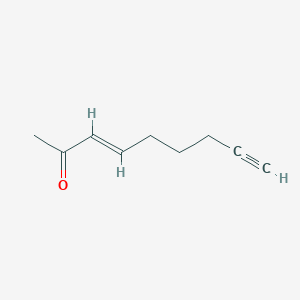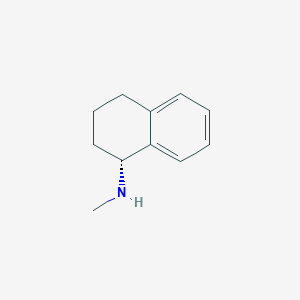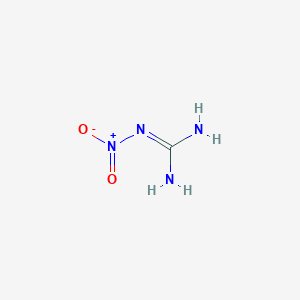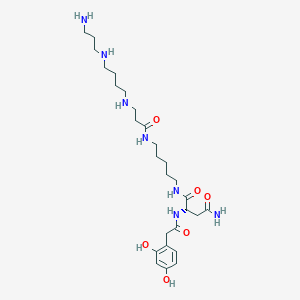
3,8-Dihydroxy-4-methoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dihydroxy-4-methoxycoumarin, also known as esculetin, is a natural coumarin derivative that has been widely studied for its potential therapeutic applications. It is found in various plants, including the bark of the horse chestnut tree and the seeds of the sweet clover plant. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of esculetin.
Mécanisme D'action
The mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS), the modulation of inflammatory cytokines, and the suppression of cancer cell proliferation. Esculetin has also been shown to regulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Esculetin has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging ROS and inhibiting lipid peroxidation. Esculetin has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3,8-Dihydroxy-4-methoxycoumarin has been shown to possess anticoagulant activity by inhibiting the activity of thrombin and factor Xa.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its low toxicity, easy availability, and low cost. However, the limitations of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 3,8-Dihydroxy-4-methoxycoumarin. One direction is to investigate the potential use of 3,8-Dihydroxy-4-methoxycoumarin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 3,8-Dihydroxy-4-methoxycoumarin as a natural food preservative due to its antioxidant and antimicrobial properties. Furthermore, the development of novel formulations and delivery systems for 3,8-Dihydroxy-4-methoxycoumarin could enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin and its potential interactions with other drugs.
Méthodes De Synthèse
Esculetin can be synthesized by several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for the synthesis of 3,8-Dihydroxy-4-methoxycoumarin is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate.
Applications De Recherche Scientifique
Esculetin has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and antitumor effects. Esculetin has also been investigated for its potential use in the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer.
Propriétés
Numéro CAS |
125124-65-4 |
|---|---|
Nom du produit |
3,8-Dihydroxy-4-methoxycoumarin |
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3,8-dihydroxy-4-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-3-2-4-6(11)8(5)15-10(13)7(9)12/h2-4,11-12H,1H3 |
Clé InChI |
VZGMEFIDTOGMSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
SMILES canonique |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
Autres numéros CAS |
125124-65-4 |
Synonymes |
3,8-dihydroxy-4-methoxycoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



